Benznidazole-D7
Description
Benznidazole-D7 is a deuterium-labeled analog of Benznidazole (C12H12N4O3), a nitroimidazole derivative primarily used to treat Chagas disease caused by Trypanosoma cruzi . The deuterated form replaces seven hydrogen atoms with deuterium, likely at positions critical for metabolic stability or analytical detection. This isotopic labeling enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies, enabling precise quantification of Benznidazole in biological matrices .
Properties
Molecular Formula |
C₁₂H₅D₇N₄O₃ |
|---|---|
Molecular Weight |
267.29 |
Synonyms |
2-Nitro-N-(phenylmethyl)-1H-imidazole-1-acetamide-D7; N-Benzyl-2-nitro-Imidazole-1-acetamide; Benznidazole-D7; Benzonidazol-D7; Benzonidazole-D7; N-Benzyl-2-nitroimidazol-1-yl-acetamide-D7; Radanil-D7; Rochagan-D7; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Benznidazole vs. Benznidazole-D7
| Property | Benznidazole | This compound |
|---|---|---|
| Molecular Formula | C12H12N4O3 | C12H5D7N4O3 |
| Molecular Weight | 260.25 g/mol | ~267.30 g/mol |
| Primary Use | Antiparasitic therapy | Analytical standard |
| Metabolic Stability | Susceptible to CYP450 | Enhanced stability* |
| Pharmacological Activity | Active against T. cruzi | Inert (reference) |
Key Insight : Deuterium substitution reduces metabolic lability by slowing CYP450-mediated degradation (isotopic effect), making this compound ideal for tracking drug kinetics without therapeutic interference .
2.1.2 this compound vs. Benzthiazide-D7
| Property | This compound | Benzthiazide-D7 |
|---|---|---|
| Parent Compound Class | Nitroimidazole | Thiazide diuretic |
| Application | Chagas disease research | Hypertension studies |
| Isotopic Labeling | 7 deuterium atoms | 7 deuterium atoms |
| Analytical Role | Quantifies Benznidazole | Quantifies Benzthiazide |
Key Insight : Both deuterated analogs share roles as internal standards but differ in parent drug targets and therapeutic contexts .
Non-Deuterated Benzimidazole Derivatives
2.2.1 Benzimidazole-2-Thione Derivatives
Synthesized via reactions with macrocyclic aminals, these derivatives (e.g., from ) exhibit structural diversity but lack isotopic labeling. Unlike this compound, their primary applications focus on sulfur chemistry and material science rather than analytical standardization .
2.2.2 1H-Benzo[d]imidazol-7-amine
This benzimidazole derivative (CAS 4331-29-7) has a molecular weight of 133.15 g/mol and serves as a precursor for bioactive molecules.
2.3.1 Benzisoxazole
Benzisoxazole (C7H5NO) shares a fused benzene ring but incorporates an oxygen-nitrogen heterocycle. It is a precursor for neuroleptic and anti-inflammatory drugs, diverging from this compound’s analytical role .
2.3.2 Benzalkonium Chloride Derivatives
Quaternary ammonium compounds like BAC12 () are surfactants with antimicrobial properties. Their cationic structure and mechanism of action differ fundamentally from nitroimidazoles like this compound .
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